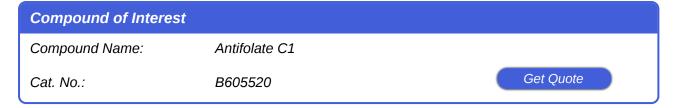


# Antifolate C1: A Technical Guide to Chemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility of **Antifolate C1**, a novel non-classical antifolate. The information is intended to support research, discovery, and development efforts within the scientific community.

### **Core Chemical Properties**

Antifolate C1, also known as AGF94, is an inhibitor of de novo purine biosynthesis.[1][2][3] It demonstrates selectivity for cellular uptake via high-affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).[1] The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR).[4][5][6][7][8][9]

Below is a summary of its key chemical identifiers and properties.



Property	Value	Source	
IUPAC Name	(2S)-2-[[5-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carbonyl]amino]pentanedioic acid	PubChem[10]	
Synonyms	AGF94, AGF-94	MedKoo Biosciences[1], PubChem[10]	
CAS Number	136784-51-5	MedKoo Biosciences[1]	
Molecular Formula	C19H21N5O6S	MedKoo Biosciences[1], PubChem[10]	
Molecular Weight	447.46 g/mol	MedKoo Biosciences[1]	
Exact Mass	447.1213	MedKoo Biosciences[1]	
Elemental Analysis	C, 51.00; H, 4.73; N, 15.65; O, 21.45; S, 7.16	MedKoo Biosciences[1]	
SMILES	C1=C(SC(=C1)C(=O)N INVALID-LINK C(=O)O)CCCC2=CC3=C(N2) N=C(NC3=O)N	PubChem[10]	
InChI Key	WMBYSCVMFMNUQV- LBPRGKRZSA-N		

## **Solubility Profile**

As a non-classical antifolate, **Antifolate C1** is characterized as a lipophilic compound.[7][11] This property allows it to cross cell membranes by passive diffusion, and it does not require polyglutamylation by folylpoly-gamma-glutamate synthetase (FPGS) for cellular retention.[7] [11]



Parameter	Value	Conditions	Source
LogD	Positive	pH 2.5 - 7.4	Life Science Alliance[7]
Aqueous Solubility	Poorly soluble	General observation for lipophilic drugs	N/A

A positive octanol-water distribution coefficient (LogD) indicates that **Antifolate C1** is lipophilic across a range of pH values.[7]

### **Experimental Protocols**

The following sections describe standard methodologies for determining the key physicochemical properties of a small molecule like **Antifolate C1**.

#### **Determination of pKa**

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Potentiometric Titration: This is a widely used and accurate method for pKa determination.[12] [13]

- Principle: A solution of the compound is titrated with a standardized acid or base. The
  potential is measured as a function of the titrant volume, and the resulting titration curve
  reveals the pKa at the inflection point.[12]
- Methodology for Poorly Soluble Compounds: For compounds with low water solubility, cosolvent systems or surfactants can be employed to obtain a reliable titration curve.[12]
  - Dissolve a precisely weighed amount of **Antifolate C1** in a suitable co-solvent/water mixture.
  - Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.
  - Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.



- Plot the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the resulting sigmoid curve.[13]

UV-Visible Spectrophotometry: This method is applicable if the compound possesses a chromophore close to the ionization site, leading to a change in absorbance with pH.[14]

- Principle: The absorbance of the compound in solutions of varying pH is measured. A plot of absorbance versus pH yields a sigmoid curve from which the pKa can be determined.[14]
- Methodology:
  - Prepare a series of buffer solutions with a range of known pH values.
  - Dissolve Antifolate C1 in each buffer solution to a constant concentration.
  - Measure the UV-Vis spectrum for each solution.
  - Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
  - The pKa corresponds to the pH at the midpoint of the resulting sigmoid curve.

#### **Determination of Solubility**

Solubility is a crucial factor for drug absorption and formulation development.[15] Both kinetic and thermodynamic solubility are important parameters.

Turbidimetric Solubility Assay (Kinetic Solubility): This is a high-throughput method often used in early drug discovery.[15][16]

- Principle: The compound is dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation is first observed (measured by turbidity) is the kinetic solubility.[17]
- Methodology:
  - Prepare a stock solution of Antifolate C1 in 100% DMSO.



- In a microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH
   7.4).
- Add varying amounts of the **Antifolate C1** stock solution to the wells to create a concentration gradient.
- Incubate the plate and measure the turbidity at a specific wavelength (e.g., 620 nm) using a plate reader.
- The kinetic solubility is the concentration at which the turbidity significantly increases above the background.

Shake-Flask Method (Thermodynamic Solubility): This is the gold standard method for determining the equilibrium solubility of a compound.[18]

- Principle: An excess amount of the solid compound is agitated in a specific solvent until
  equilibrium is reached. The concentration of the dissolved compound in the supernatant is
  then measured.[18]
- Methodology:
  - Add an excess amount of solid Antifolate C1 to a vial containing the desired solvent (e.g., water, buffer at a specific pH).
  - Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Separate the undissolved solid from the solution by centrifugation or filtration.
  - Determine the concentration of Antifolate C1 in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

#### **Determination of Lipophilicity (LogP/LogD)**

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall pharmacokinetic behavior.[19][20][21][22]



Shake-Flask Method: This traditional method directly measures the partitioning of a compound between two immiscible liquids.

- Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After equilibration, the concentration of the compound in each phase is measured.
- Methodology:
  - Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD).
     The two phases should be pre-saturated with each other.
  - Add a known amount of **Antifolate C1** to the system.
  - Shake the mixture vigorously to allow for partitioning, and then let the phases separate.
  - Determine the concentration of Antifolate C1 in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
  - Calculate LogP (or LogD) as the logarithm of the ratio of the concentration in the n-octanol
    phase to the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method for estimating LogP.

- Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
- Methodology:
  - Inject a solution of Antifolate C1 onto a reverse-phase HPLC column (e.g., C18).
  - Elute the compound using a mobile phase of a water/organic solvent mixture.
  - Measure the retention time of Antifolate C1.
  - Correlate the retention time with the known LogP values of a set of standard compounds to estimate the LogP of Antifolate C1.

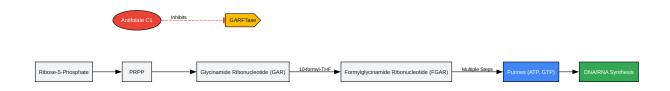


#### **Signaling Pathways and Mechanism of Action**

Antifolates disrupt metabolic pathways that are dependent on one-carbon moieties supplied by folate (Vitamin B9).[23] They primarily inhibit enzymes involved in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[24]

#### **Inhibition of De Novo Purine Biosynthesis**

**Antifolate C1** is an inhibitor of de novo purine biosynthesis.[1] This pathway is critical for rapidly dividing cells, making it a target for cancer chemotherapy.[23]



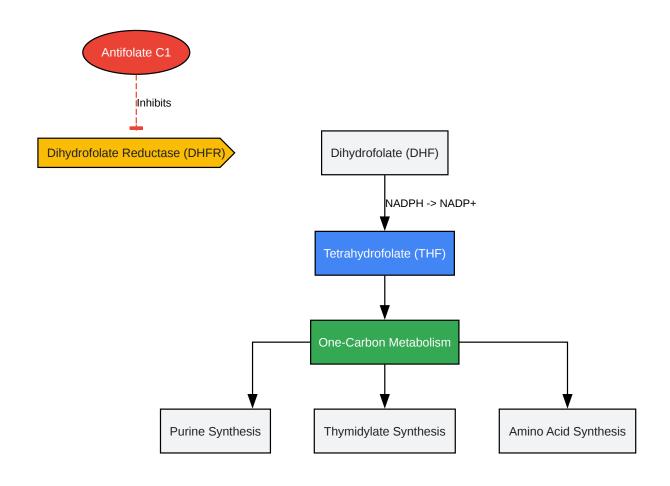
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Caption: Inhibition of GARFTase by **Antifolate C1** in the de novo purine synthesis pathway.

#### Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many antifolates, including **Antifolate C1**, is the inhibition of dihydrofolate reductase (DHFR).[4][5][6][7][8][9] This enzyme is crucial for regenerating tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.





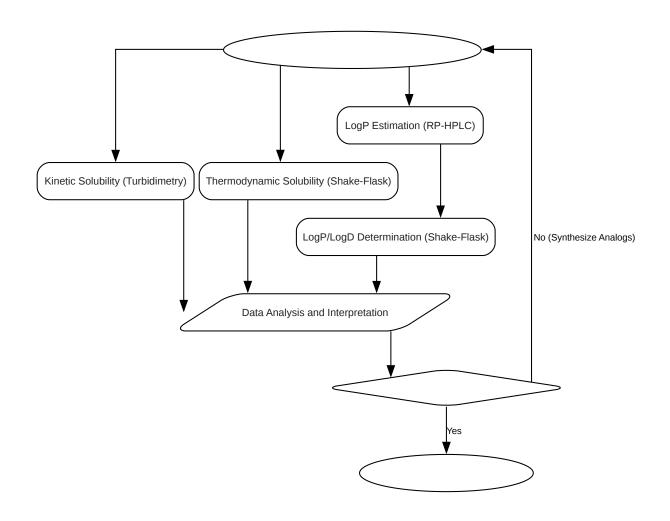
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Caption: Antifolate C1 inhibits DHFR, disrupting the folate cycle and downstream biosynthesis.

# Experimental Workflow for Solubility and Lipophilicity Determination

The following diagram outlines a typical experimental workflow for characterizing the solubility and lipophilicity of a novel compound like **Antifolate C1**.





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